molecular formula C10H5ClF3NO3S B2488683 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride CAS No. 2044871-72-7

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2488683
CAS No.: 2044871-72-7
M. Wt: 311.66
InChI Key: BAMMSDSJNYQJDZ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is an organic compound featuring a trifluoromethyl group, a phenyl ring, an oxazole ring, and a sulfonyl chloride group. This compound is notable for its diverse applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the trifluoromethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMMSDSJNYQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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